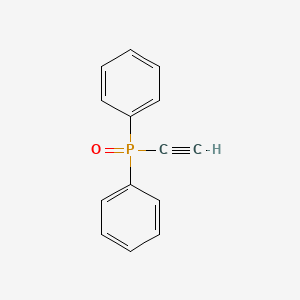

Phosphine oxide, ethynyldiphenyl-

Übersicht

Beschreibung

Phosphine oxides are phosphorus compounds with the formula OPX3. When X = alkyl or aryl, these are organophosphine oxides .

Synthesis Analysis

Phosphine-functionalized metal-organic frameworks (P-MOFs) have provided novel opportunities for the development of heterogeneous catalysts . Synthetic strategies, characterization, and catalytic reactions based on the P-MOFs reported in literature have been summarized .Molecular Structure Analysis

Phosphine oxide, ethynyldiphenyl- has a molecular formula of C14H11OP .Chemical Reactions Analysis

Deoxygenation of phosphine oxides is of great significance to the synthesis of phosphorus ligands and relevant catalysts . The reaction was enabled by PIII/PV═O redox sequences with the cyclic organophosphorus catalyst and terminal reductant PhSiH3 .Physical And Chemical Properties Analysis

Phosphine oxides are highly polar functional groups leading to high solubility and metabolic stability but occasionally at the cost of reduced permeability .Wissenschaftliche Forschungsanwendungen

1. Bio-based Epoxy Resins

- Results or Outcomes: The composite resin, DGEBA/15DGEMP (15 wt% DGEMP), achieved an Underwriters Laboratories-94 V-0 rating with a high limiting oxygen index (LOI) value (41.5%). It exhibited superior tensile strength (82.8 MPa), toughness (5.11 MJ/m3) and impact strength (36.5 kJ/m2), much higher than that of neat DGEBA (49.7 MPa, 2.05 MJ/m3 and 20.9 kJ/m2) .

2. Photoinitiators of Radical Polymerization

- Methods of Application: Two molecules were synthesized and their UV-visible light absorption properties as well as the quantum yields of photolysis and photopolymerization performances were measured .

- Results or Outcomes: The associated absorption was enhanced in the 350–410 nm range compared to benchmark phosphine oxides, and one compound was found to be more reactive in photopolymerization than the commercial photoinitiator TPO-L for an irradiation at 395 nm .

3. Methylammonium Lead Bromide (MAPbBr3) Perovskite

- Methods of Application: The type of phosphine oxide additive, be it insulating or semiconducting, is studied in the context of a nanocrystal pinning methodology .

- Results or Outcomes: The inclusion of phosphine oxide-derived additives during crystallization tempers the rapid crystallization of these films, yielding finer perovskite grains .

4. Room-Temperature Polymerization of Phosphine

- Application Summary: Phosphine oxide is reported as an intermediate in the room-temperature polymerization of phosphine and nitric oxide to solid P x H y .

- Methods of Application: The process involves the reaction of phosphine with nitric oxide at room temperature .

- Results or Outcomes: The result is a solid polymer with a composition represented by the formula P x H y .

5. Ligands in Homogeneous Catalysis

- Application Summary: Phosphine oxides are used as ligands in various applications of homogeneous catalysis .

- Methods of Application: The phosphine oxide is coordinated to a metal center, which then acts as a catalyst for various reactions .

- Results or Outcomes: The use of phosphine oxide ligands can enhance the reactivity and selectivity of the catalyst .

6. Aminophosphine Oxides

- Application Summary: Aminophosphine oxides, which contain at least one amino group present as amino substituents on α - and β -carbons including direct P–N bond containing molecules, have been used in a variety of applications .

- Methods of Application: These compounds are used as ligands in the coordination chemistry of actinides, and in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .

- Results or Outcomes: The diverse properties of the aminophosphine oxides and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

7. Room-Temperature Polymerization of Phosphine

- Application Summary: Phosphine oxide is reported as an intermediate in the room-temperature polymerization of phosphine and nitric oxide to solid P x H y .

- Methods of Application: The process involves the reaction of phosphine with nitric oxide at room temperature .

- Results or Outcomes: The result is a solid polymer with a composition represented by the formula P x H y .

8. Ligands in Homogeneous Catalysis

- Application Summary: Phosphine oxides are used as ligands in various applications of homogeneous catalysis .

- Methods of Application: The phosphine oxide is coordinated to a metal center, which then acts as a catalyst for various reactions .

- Results or Outcomes: The use of phosphine oxide ligands can enhance the reactivity and selectivity of the catalyst .

9. Aminophosphine Oxides

- Application Summary: Aminophosphine oxides, which contain at least one amino group present as amino substituents on α - and β -carbons including direct P–N bond containing molecules, have been used in a variety of applications .

- Methods of Application: These compounds are used as ligands in the coordination chemistry of actinides, and in catalytic organic reactions including enantioselective opening of meso-epoxides, addition of silyl enol ethers, allylation with allyltributylstannane, etc .

- Results or Outcomes: The diverse properties of the aminophosphine oxides and their metal complexes demonstrate both the scope and complexity of these systems, depending on the basicity of phosphoryl group, and nature of the substituents on the pentavalent tetracoordinate phosphorus atom and metal .

Safety And Hazards

Zukünftige Richtungen

Deoxygenation of phosphine oxides is of great significance to the synthesis of phosphorus ligands and relevant catalysts, as well as to the sustainability of phosphorus chemistry . Phosphine oxide-functionalized terthiophenes exhibit two reversible 1e − reductions at potentials below −2 V vs Fc/Fc + (Fc=ferrocene) while retaining high degrees of stability .

Eigenschaften

IUPAC Name |

[ethynyl(phenyl)phosphoryl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11OP/c1-2-16(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h1,3-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVERTYATJOQUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450932 | |

| Record name | Phosphine oxide, ethynyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phosphine oxide, ethynyldiphenyl- | |

CAS RN |

6104-48-9 | |

| Record name | Phosphine oxide, ethynyldiphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethynyl(diphenyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

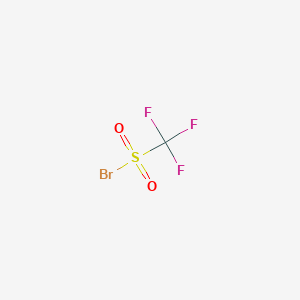

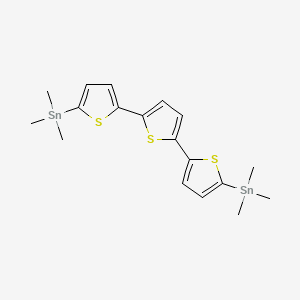

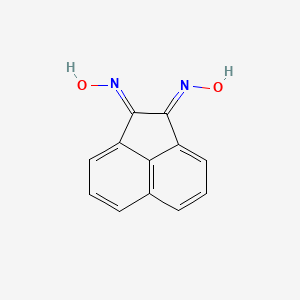

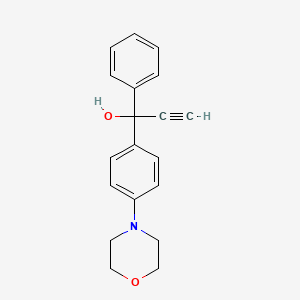

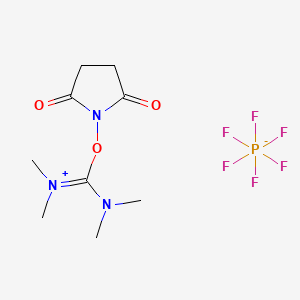

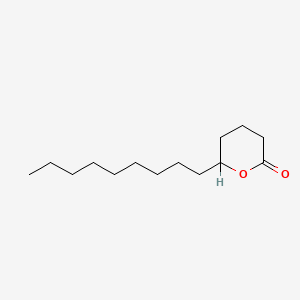

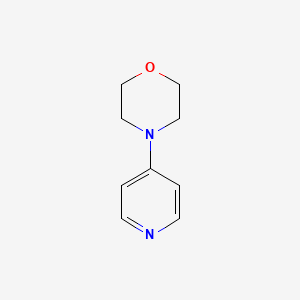

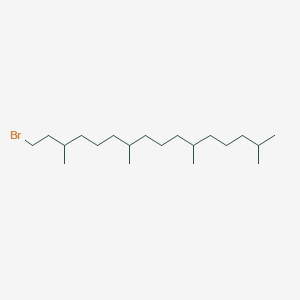

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(2-Ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione](/img/structure/B1661919.png)